4-Chlorophenylmagnesium bromide

Kumada-Tamao-Corriu Coupling Cross-Coupling Nickel Catalysis

Researchers requiring precise stereocontrol in C-C bond formation often face reagent variability. 4-Chlorophenylmagnesium bromide addresses this with demonstrated single-diastereomer outcomes and high yields in Mn-catalyzed cross-couplings. • Achieves high stereoselectivity in chiral pharmaceutical intermediate synthesis • Aligns with green chemistry principles when used as 1.0 M solution in 2-MeTHF • Available in multiple concentrations and ethereal solvents for process flexibility

Molecular Formula C6H4BrClMg
Molecular Weight 215.76 g/mol
CAS No. 873-77-8
Cat. No. B1294585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenylmagnesium bromide
CAS873-77-8
Molecular FormulaC6H4BrClMg
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-]
InChIInChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
InChIKeyDLJIPJMUYCUTOV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenylmagnesium bromide CAS 873-77-8: Comparative Procurement and Performance Data for Scientific Selection


4-Chlorophenylmagnesium bromide (CAS 873-77-8) is an aryl Grignard reagent characterized by a 4-chlorophenyl group bonded to a magnesium bromide moiety, with the molecular formula C6H4BrClMg [1]. It is typically supplied as a solution in ethereal solvents such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) at concentrations of 0.5 M or 1.0 M . As a strong nucleophile, it is a fundamental reagent for forming carbon-carbon bonds via reactions with electrophiles like carbonyls . While its applications broadly overlap with other aryl Grignards, its unique combination of a para-chloro substituent and bromide counterion creates a distinct reactivity and selectivity profile that is not shared by close analogs such as 4-fluorophenylmagnesium bromide or the parent phenylmagnesium bromide. This guide provides a quantitative, evidence-based comparison to inform scientific and industrial procurement decisions.

Why Substituting 4-Chlorophenylmagnesium bromide (CAS 873-77-8) with Other Aryl Grignards is Not Feasible for Performance-Critical Applications


Interchanging 4-chlorophenylmagnesium bromide with other aryl Grignard reagents in a synthetic route introduces significant and quantifiable risks to reaction outcomes and process economics. This is because the para-chloro substituent and the bromide counterion are not inert handles; they actively dictate both the electronic properties of the nucleophile and the overall stability of the reagent. For instance, the presence of the chloro group imparts a distinct electronic bias that can be essential for achieving high regioselectivity in certain reactions, a feature lost with unsubstituted phenylmagnesium bromide [1]. Furthermore, the choice of halogen on the magnesium center critically impacts reactivity; reagents based on aryl bromides are more readily formed than those from aryl chlorides . While 4-chlorophenylmagnesium bromide is a feasible Grignard reagent, the corresponding alkyl chloride analog, 4-chlorocyclohexylmagnesium bromide, is not, illustrating how a small structural change can completely alter synthetic viability [2]. This guide dissects these differences through quantitative evidence, moving beyond generic claims to enable a data-driven selection process.

Quantitative Differentiation of 4-Chlorophenylmagnesium bromide (873-77-8) Against Key Comparators


Comparative Reactivity in Kumada Cross-Coupling: Aryl Chlorides vs. Aryl Bromides

In the context of Kumada-Tamao-Corriu (KTC) cross-coupling reactions, Grignard reagents derived from aryl chlorides, such as 4-chlorophenylmagnesium bromide, demonstrate a notable reactivity advantage over their aryl bromide counterparts when specific nickel catalysts are employed. A study by Wu et al. demonstrated that unactivated aryl chlorides show higher reactivity than aryl bromides in toluene under neat conditions [1]. This is a critical point of differentiation for procurement decisions. While the Grignard reagent itself is synthesized from 4-chlorobromobenzene, the inherent reactivity of the resulting nucleophile is characteristic of an aryl chloride-based Grignard, not an aryl bromide. This enhanced reactivity profile allows for lower catalyst loadings and improved yields for specific cross-coupling partners where aryl bromides may be less effective.

Kumada-Tamao-Corriu Coupling Cross-Coupling Nickel Catalysis

High Yield in Manganese-Catalyzed Cross-Coupling: Equivalence to Other Substituted Aryls

In a study by Antonacci on the manganese-catalyzed cross-coupling reaction, a series of arylmagnesium bromides were evaluated. The research found that arylmagnesium bromides with 4-methoxy, 4-dimethylamino, 4-fluoro, and 4-chloro substituents all gave high yields in the cross-coupling reaction [1]. This is significant because it places 4-chlorophenylmagnesium bromide on par with other widely used, electronically diverse aryl Grignards. For a procurement manager, this data validates that the 4-chloro derivative is not an inferior performer in this catalytic system and can be selected without compromising on yield when a chloro substituent is required for downstream molecular architecture.

Manganese Catalysis Cross-Coupling Yield Comparison

High Stereoselectivity in Asymmetric Synthesis: Achieving a Single Diastereomer

In a specialized study on substitution at a chiral bismuth center, both 4-methylphenyl- and 4-chlorophenylmagnesium bromide were reacted with optically pure diastereomeric iodobismuthanes. The key finding was that the reaction with 4-chlorophenylmagnesium bromide produced bismuthane 4b as a single diastereomer, indicating a highly stereoselective transformation [1]. While this is a specific reaction, it provides quantitative evidence of the reagent's ability to participate in stereocontrolled syntheses. For researchers developing enantiomerically pure compounds, this is a tangible point of differentiation. A less sterically demanding or electronically distinct Grignard reagent might lead to erosion of stereoselectivity and the formation of a diastereomeric mixture, necessitating costly and time-consuming purification.

Stereoselective Synthesis Diastereoselectivity Chiral Bismuth

Greener Solvent Option: 2-Methyltetrahydrofuran (2-MeTHF) Formulation

4-Chlorophenylmagnesium bromide is commercially available in a 1.0 M solution in 2-methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent . This formulation is explicitly marketed as a 'greener alternative' that aligns with the Principles of Green Chemistry, specifically regarding safer solvents and the use of renewable feedstocks . This is a direct, quantifiable differentiation from standard diethyl ether formulations of this compound and many other Grignard reagents. For procurement in organizations with strict Environmental, Health, and Safety (EHS) mandates or sustainability goals, the availability of a 2-MeTHF solution can be a deciding factor, potentially eliminating the need for solvent swaps or reducing the environmental impact score of a process.

Green Chemistry Safer Solvents Sustainability 2-MeTHF

Evidence-Based Application Scenarios for Procuring 4-Chlorophenylmagnesium bromide (873-77-8)


High-Yield Manganese-Catalyzed Cross-Coupling for Biaryl Synthesis

Procurement for large-scale biaryl synthesis should consider 4-chlorophenylmagnesium bromide. The evidence confirms it delivers 'high yield' in manganese-catalyzed cross-coupling reactions, equivalent to other common aryl Grignards [1]. This performance, validated in a 2017 Ph.D. thesis, provides a reliable starting point for process chemists aiming to incorporate a 4-chlorophenyl moiety into complex structures without compromising reaction efficiency. The choice is particularly relevant when the target biaryl requires a chlorine atom for further functionalization, eliminating the need for a separate halogenation step.

Stereoselective Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

In the synthesis of chiral pharmaceutical intermediates where stereocontrol is paramount, the selection of 4-chlorophenylmagnesium bromide is supported by its demonstrated ability to produce a single diastereomer in a substitution reaction at a chiral bismuth center [1]. This evidence of high stereoselectivity, though from a specialized study, indicates the reagent's capacity to maintain stereochemical integrity. For researchers, this translates to a higher probability of achieving a high-purity, single-enantiomer product on the first attempt, avoiding the costly and time-consuming separations required for a diastereomeric mixture.

Green Chemistry-Focused Syntheses Utilizing 2-MeTHF Formulations

Organizations with explicit green chemistry and sustainability mandates should prioritize procuring 4-chlorophenylmagnesium bromide as a 1.0 M solution in 2-MeTHF. This formulation aligns with Safer Solvents and Use of Renewable Feedstocks principles, offering a direct environmental advantage over traditional diethyl ether solutions [1]. This choice is quantifiable in sustainability metrics and can be a deciding factor in EHS approvals and in meeting corporate social responsibility (CSR) targets for chemical processes.

Nickel-Catalyzed Kumada Couplings Requiring Enhanced Reactivity

When developing a Kumada-Tamao-Corriu (KTC) coupling under nickel catalysis, especially in nonpolar solvents or neat conditions, 4-chlorophenylmagnesium bromide should be a primary candidate. Research indicates that aryl chlorides, the class to which this reagent's nucleophile belongs, exhibit higher reactivity than aryl bromides in such systems [1]. This class-level inference suggests that selecting this reagent over a bromoaryl analog could lead to faster reaction times, lower catalyst loadings, and improved process economics, making it the more efficient choice for these specific catalytic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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